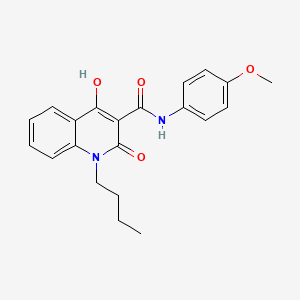
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BMQ, is a quinoline derivative compound that has been studied for its potential medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mécanisme D'action
The mechanism of action of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may exert its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities in vitro. However, there are also limitations to using 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been extensively studied.
Orientations Futures
There are several future directions for the study of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to investigate its efficacy and safety in vivo. In addition, the potential use of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for cancer, inflammation, and infectious diseases should be explored. Furthermore, the development of new synthetic methods for 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its derivatives may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Applications De Recherche Scientifique
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential medicinal properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-14-9-11-15(27-2)12-10-14/h5-12,24H,3-4,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROJPFIAYHZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)


![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
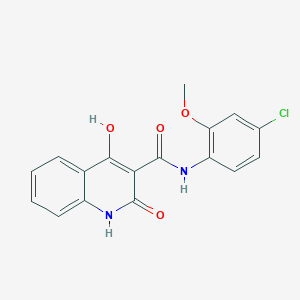
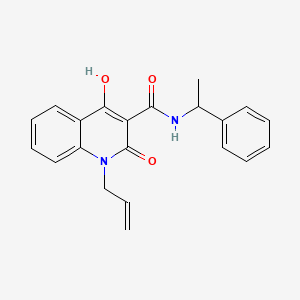
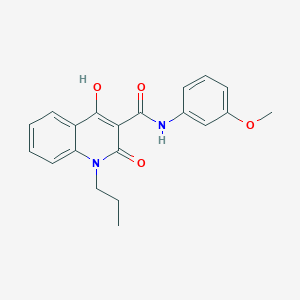
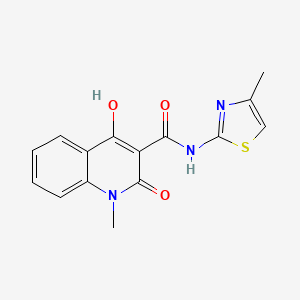
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)